4-Amino-2-methylnicotinaldehyde
CAS No.:
Cat. No.: VC17568824
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O |
|---|---|
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 4-amino-2-methylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H8N2O/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3,(H2,8,9) |
| Standard InChI Key | ZIQAUDJTMCZQFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=C1C=O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
4-Amino-2-methylnicotinaldehyde belongs to the pyridine derivative family, with systematic IUPAC naming reflecting its substitution pattern: a methyl group at position 2, an amino group at position 4, and an aldehyde at position 3 of the pyridine ring (Figure 1) . Confusion may arise due to alternative naming conventions, such as "2-amino-4-methylpyridine-3-carbaldehyde" (CASRN 54856-60-9) , which refers to the same structure but prioritizes different substituents in the naming hierarchy.
Figure 1: Structural Representation
Physicochemical Properties
Key properties are summarized in Table 1 :
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 136.15 g/mol |
| CAS Number | 1060809-70-2 |
| Melting Point | Not Available (N/A) |
| Boiling Point | N/A |
| Density | N/A |
| LogP (Partition Coeff.) | 0.71 |
| Solubility | Moderate in polar solvents |
The compound’s moderate logP value () suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in both aqueous and organic media .
Synthesis and Reactivity
Synthetic Routes
While detailed protocols are proprietary, general methods for analogous nicotinaldehydes involve:
-
Vilsmeier-Haack Reaction: Formylation of 4-amino-2-methylpyridine using phosphoryl chloride and dimethylformamide .
-
Oxidative Methods: Controlled oxidation of 4-amino-2-methylnicotinyl alcohol with manganese dioxide .
Functional Group Reactivity
The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), while the amino group participates in condensations (e.g., Schiff base formation) . This dual functionality enables the synthesis of:
-
Heterocycles: Quinazolines via cyclocondensation with ketones .
-
Pharmaceutical Intermediates: Anticancer agents through coupling with aryl boronic acids .
Applications in Industry and Research
Pharmaceutical Development
4-Amino-2-methylnicotinaldehyde serves as a precursor in kinase inhibitor synthesis, particularly for targeting EGFR (epidermal growth factor receptor) in oncology . Its scaffold is integral to compounds under investigation for neurodegenerative diseases due to blood-brain barrier permeability .
Agrochemical Innovations
In agrochemistry, the compound is utilized in fungicide development. Derivatives exhibit activity against Phytophthora infestans, a pathogen responsible for potato blight .
Materials Science
Its conjugated π-system enables applications in organic semiconductors, where it acts as a electron-deficient moiety in donor-acceptor polymers .
Future Directions and Research Gaps
Despite its utility, challenges persist:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume